Maltoryzine

Description

Historical Context of Mycotoxin Discovery and Maltoryzine Identification

The scientific appreciation for fungal metabolites grew from centuries of observing their potent effects. Historically, toxigenic fungi have been intertwined with human agriculture, entering food supplies with the advent of crop cultivation and grain storage approximately 10,000 years ago. mdpi.com Early, dramatic examples of mycotoxicoses, such as ergotism from Claviceps purpurea in rye, were known for millennia and caused widespread death in Europe. mdpi.com

The modern era of mycotoxin research was catalyzed in the 1960s by a veterinary crisis in England, where the death of 100,000 turkeys was linked to peanut meal contaminated with metabolites from Aspergillus flavus. researchgate.net This event led to the discovery of aflatoxins, highly carcinogenic compounds that underscored the serious health risks posed by fungal contaminants in the food chain. mdpi.comresearchgate.net This discovery spurred a global scientific effort to screen filamentous fungi for other toxic compounds, expanding the field of mycotoxicology and setting the stage for the identification of numerous other fungal toxins. researchgate.net This period of heightened investigation created the scientific context in which lesser-known or more specialized toxins, such as this compound, were first identified.

This compound was first reported in 1962 by H. Iizuka and M. Iida. nih.gov In a brief but significant communication in the journal Nature, they described the isolation of a new toxic metabolite from a strain of Aspergillus oryzae var. microsporus. nih.gov This particular fungal strain was isolated from poisonous malt (B15192052) sprouts that had been implicated in an incident of cattle toxicosis, directly linking the fungus and its metabolite to a toxicological event. nih.gov The researchers named the compound "this compound" after the substrate (malt) from which the producing fungus was isolated. nih.gov While the initial report established its existence and origin, further detailed research was required to fully elucidate its chemical structure and biosynthetic pathway.

Academic Significance and Contemporary Research Trajectories of this compound

This compound remains a subject of specialized academic interest primarily within the fields of mycotoxicology and fungal genetics. Its significance lies in several areas. First, it serves as an example of the diverse secondary metabolic capabilities of Aspergillus oryzae, a fungus of immense industrial importance. researchgate.net The fact that this "safe" fungus can harbor genes for mycotoxin production, even if rarely expressed, highlights the importance of strain selection and safety assessments in industrial biotechnology. nih.gov

Contemporary research involving this compound is often part of broader studies on fungal secondary metabolites. These studies may focus on:

Biosynthetic Pathways : Investigating the specific genes and enzymes involved in the production of this compound. Understanding the genetic regulation of mycotoxin biosynthesis is a major goal in the field, as it can lead to strategies for preventing contamination. mdpi.commdpi.com

Metabolomics : Using advanced analytical techniques to profile the full range of secondary metabolites produced by different fungal strains under various conditions. In these studies, this compound is one of many compounds that can be detected to create a chemical fingerprint of a strain.

Biological Activity : While this article does not detail its toxicological profile, the fundamental biological activity of this compound is of interest to researchers studying the mechanisms of action for various mycotoxins. mdpi.com

The study of this compound contributes to the broader understanding of fungal biochemistry and the complex relationship between toxigenic and non-toxigenic species used in industry.

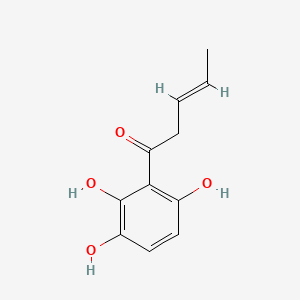

Structure

3D Structure

Properties

CAS No. |

6826-42-2 |

|---|---|

Molecular Formula |

C11H12O4 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

(E)-1-(2,3,6-trihydroxyphenyl)pent-3-en-1-one |

InChI |

InChI=1S/C11H12O4/c1-2-3-4-7(12)10-8(13)5-6-9(14)11(10)15/h2-3,5-6,13-15H,4H2,1H3/b3-2+ |

InChI Key |

WGGOBKYQLMXALJ-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/CC(=O)C1=C(C=CC(=C1O)O)O |

Canonical SMILES |

CC=CCC(=O)C1=C(C=CC(=C1O)O)O |

Origin of Product |

United States |

Maltoryzine Biosynthesis and Molecular Regulation

Strain Engineering and Genetic Modulation in Biosynthesis Studies

The production of secondary metabolites like Maltoryzine in filamentous fungi is a complex process governed by intricate molecular and genetic regulatory networks. Strain engineering and genetic modulation offer powerful approaches to understand and manipulate these pathways, aiming to enhance desirable metabolite production or suppress undesirable ones. In Aspergillus species, particularly Aspergillus oryzae, significant research efforts focus on deciphering these regulatory mechanisms to optimize yields and control metabolite profiles.

Mutation Breeding as a Tool for Metabolite Yield Modulation

Mutation breeding represents a cornerstone technique for enhancing the yield of secondary metabolites in fungal species like A. oryzae nih.govmdpi.com. This method involves inducing genetic variations within a fungal strain to alter its metabolic output, potentially leading to increased production of desired compounds or reduced production of unwanted ones.

Historically, physical mutagenesis, such as UV irradiation, has been employed to generate strains with altered metabolic capabilities. A notable example includes the acquisition of toxin-producing strains from previously non-toxigenic ones through simple UV mutagenesis epa.gov. Specifically, a strain of A. oryzae was modified using UV mutagenesis to gain toxin-producing characteristics, demonstrating the efficacy of this approach for inducing the biosynthesis of metabolites such as this compound epa.gov.

While specific studies detailing the enhancement of this compound yield through mutation breeding are less prevalent in the provided literature, the principle has been successfully applied to other secondary metabolites within the Aspergillus genus. For instance, A. flavus strains subjected to UV and gamma mutagenesis have shown significantly increased production of kojic acid scispace.com. Similarly, co-mutagenesis applied to an A. oryzae strain resulted in enhanced kojic acid yields nih.gov. These examples underscore the general effectiveness of mutation breeding in modulating the production levels of various metabolites in Aspergillus species, suggesting its applicability for this compound yield modulation as well.

Compound List:

this compound

Malformin A

Malformin C

Kojic acid

Cyclopiazonic acid

Aspergillomarasmine

Asperfuran

Sporogen AO1

3-nitropropionic acid

Maltoryzine in Fungal Biology and Ecology

Role of Maltoryzine as a Fungal Secondary Metabolite

This compound is classified as a toxic secondary metabolite produced by the fungus Aspergillus oryzae var. microsporus. nih.gov It was first identified in a strain isolated from poisonous malt (B15192052) sprouts. nih.gov Fungal secondary metabolites are a diverse group of small molecules that are not essential for the primary growth of the fungus but play crucial roles in adaptation, survival, and interaction with the surrounding environment. nih.gov These compounds are often produced during specific phases of the fungal life cycle and are genetically encoded by clusters of genes. nih.govnih.govmdpi.com

In fungi, secondary metabolites serve various ecological functions, acting as antimicrobial agents, antioxidants, pigments, and signaling molecules. nih.gov Many of these compounds are considered mycotoxins due to their potential toxicity to other organisms. The production of such metabolites is a key strategy for fungi to compete for resources, defend against antagonists, and adapt to environmental stressors. Aspergillus oryzae, a species widely used in industrial fermentation, is known to possess numerous gene clusters for secondary metabolite biosynthesis, enabling it to produce a wide array of compounds, including this compound. mdpi.com The ability to synthesize these bioactive molecules is an integral part of the fungus's evolutionary strategy for interacting with its ecosystem.

Interspecies Interactions and Competitive Dynamics in Fungal Microenvironments

The production of secondary metabolites like this compound is a critical factor in mediating interactions between different microbial species within a shared microenvironment. These chemical compounds can influence the growth and behavior of competing organisms, thereby shaping the structure and dynamics of microbial communities. While direct studies on the antifungal spectrum of purified this compound are limited, research on its production during co-cultivation with other fungi provides insight into its role in competitive dynamics.

In a study involving a this compound-producing strain of Aspergillus niger, the presence of other fungal species significantly influenced the output of the metabolite. researchgate.net When co-cultured with Trichoderma harzianum, a fungus known for its biocontrol capabilities, the production of this compound was notably inhibited. Conversely, co-cultivation with Curvularia lunata led to an increase in this compound production. This suggests that the expression of this compound is responsive to the presence of specific fungal competitors. The fungus may upregulate its production as a competitive response to certain species while downregulating it in the presence of others that may have a stronger antagonistic effect. Such chemical crosstalk is fundamental to the competitive interactions that determine fungal colonization and dominance in a given niche.

Influence of Cultivation Conditions on this compound Expression in Vitro

The synthesis of fungal secondary metabolites, including this compound, is highly sensitive to in vitro cultivation conditions. Factors such as the type of fermentation, composition of the growth medium, and other physicochemical parameters can significantly alter the metabolic output of a fungus.

One study quantitatively demonstrated the impact of the culture medium on this compound production by Aspergillus niger. The fungus yielded significantly different amounts of the metabolite when grown on a natural medium (wheat grains) compared to a synthetic medium (Czapek Dox). researchgate.net This highlights the role of substrate composition in modulating the biosynthetic pathways of secondary metabolites. Furthermore, the chemical environment can be manipulated to control production; the addition of certain essential oils, such as neem or oregano oil, has been shown to suppress the synthesis of this compound. researchgate.net

The type of fermentation process—solid-state fermentation (SSF) versus submerged fermentation (SmF)—is another critical factor. SSF, where microorganisms grow on a solid substrate with limited free water, often mimics the natural habitat of filamentous fungi and can lead to different metabolic profiles compared to SmF, where fungi grow in a liquid medium. mdpi.commdpi.com While specific comparative data on this compound yield in SSF versus SmF is not extensively detailed in the available literature, it is a well-established principle that the physical state of the culture profoundly affects secondary metabolism in Aspergillus species. biorxiv.orgnih.govmdpi.com

The table below summarizes findings on this compound production under different culture conditions as reported in a study by Abdelghany et al. (2017). researchgate.net

| Culture Medium | Additive (Concentration) | This compound Yield (μg/L) | Inhibition (%) |

| Synthetic Medium | None | 0.37 ± 0.00 | N/A |

| Natural Medium | None | 0.49 ± 0.01 | N/A |

| Synthetic Medium | Neem Oil (7.50% v/v) | 0.24 ± 0.01 | 35.13% |

| Natural Medium | Neem Oil (7.50% v/v) | 0.24 ± 0.01 | 51.02% |

| Synthetic Medium | Oregano Oil (7.50% v/v) | 0.12 ± 0.01 | 67.57% |

| Natural Medium | Oregano Oil (7.50% v/v) | 0.24 ± 0.01 | 51.02% |

Data is based on the production by Aspergillus niger.

Analytical Methodologies for Maltoryzine

Advanced Chromatographic Techniques for Detection and Quantification

Chromatographic methods form the cornerstone of Maltoryzine analysis, offering high sensitivity and selectivity. These techniques separate this compound from complex sample mixtures, allowing for its precise identification and measurement.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a well-established and widely used technique for the determination of mycotoxins, including this compound. mdpi.com Its application is critical in studies monitoring the production of this compound by fungi such as Aspergillus niger. For instance, research has utilized HPLC to quantify the production of this compound in both synthetic and natural media, demonstrating the influence of the growth environment on toxin yield. carta-evidence.org

In one study, the production of this compound by Aspergillus niger was measured at 0.37 ± 0.00 µg/L in a synthetic medium and at a higher concentration of 0.49 ± 0.01 µg/L in a natural medium composed of wheat grains. carta-evidence.org This highlights the capability of HPLC to discern subtle differences in mycotoxin production under varying conditions. The versatility of HPLC is further demonstrated by its use in evaluating the efficacy of essential oils, such as neem and oregano oil, in inhibiting the production of this compound. carta-evidence.org

HPLC systems used for mycotoxin analysis are typically equipped with detectors like ultraviolet (UV), diode array (DAD), or fluorescence (FLD) detectors, with the choice depending on the physicochemical properties of the analyte. mdpi.commdpi.com For compounds that fluoresce, FLD offers exceptional sensitivity. mdpi.com The separation is commonly achieved using reverse-phase columns, such as C18, with mobile phases consisting of mixtures of acetonitrile, methanol, and water, often acidified to improve peak shape and resolution. mdpi.com

**Table 1: HPLC Analysis of this compound Production by *Aspergillus niger***

| Growth Medium | This compound Concentration (µg/L) |

|---|---|

| Synthetic Medium | 0.37 ± 0.00 |

| Natural Medium (Wheat) | 0.49 ± 0.01 |

This table illustrates the quantitative data obtained through HPLC analysis, showing the differential production of this compound in synthetic versus natural growth media.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Methodologies

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for mycotoxin analysis due to its superior sensitivity, selectivity, and ability to provide structural information. nih.govnih.gov These techniques are particularly valuable for the unambiguous identification and quantification of multiple mycotoxins in a single analytical run, even in complex matrices. americanlaboratory.comrestek.comresearchgate.net

The power of LC-MS/MS lies in its ability to select a precursor ion (the molecular ion of the target analyte, in this case, this compound) and fragment it to produce specific product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances the specificity of detection, minimizing the interference from matrix components. nih.gov The development of ultra-high-performance liquid chromatography (UHPLC) has further improved the speed and resolution of these analyses. mdpi.com

While specific LC-MS/MS methods for this compound are not extensively detailed in publicly available literature, the general methodologies for mycotoxin detection are directly applicable. encyclopedia.pubmdpi.com These methods often employ electrospray ionization (ESI) as the ion source, which is suitable for polar and thermally labile compounds like many mycotoxins. nih.gov The optimization of LC-MS/MS conditions, including the selection of precursor and product ions, collision energy, and chromatographic parameters, is a critical step in method development to achieve the desired sensitivity and accuracy. mdpi.com

Table 2: General Parameters for Mycotoxin Analysis using LC-MS/MS

| Parameter | Typical Setting/Value |

|---|---|

| Chromatographic System | UHPLC/HPLC |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Triple Quadrupole (QqQ), Quadrupole-Linear Ion Trap (Q-LIT), Time-of-Flight (TOF), Orbitrap |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Polarity | Positive or Negative Ion Mode |

This table outlines the common instrumental parameters used in LC-MS/MS for the analysis of mycotoxins, which would be adapted for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com In the context of mycotoxins, GC-MS is often employed for metabolite profiling, which involves the comprehensive analysis of small molecules in a biological system. nih.gov This can provide insights into the metabolic pathways affected by the presence of a toxin or the metabolic fingerprint of the producing organism.

For many mycotoxins, a derivatization step is necessary to increase their volatility and thermal stability, making them amenable to GC analysis. mdpi.comsemanticscholar.org This typically involves converting polar functional groups into less polar derivatives. Following separation by the gas chromatograph, the mass spectrometer provides detailed structural information, aiding in the identification of known and unknown metabolites. nih.gov

While direct analysis of this compound by GC-MS has not been prominently reported, the technique's application in studying the metabolic impact of other toxins on organisms suggests its potential utility in this compound research. nih.gov For example, GC-MS-based metabolomics can be used to investigate changes in the metabolite profile of an organism exposed to this compound, thereby helping to elucidate its mechanisms of action.

Thin Layer Chromatography (TLC) for Crude Extract Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is well-suited for the preliminary screening of mycotoxins in crude extracts of fungal cultures. sciencepublishinggroup.comnih.govresearchgate.net It allows for the simultaneous analysis of multiple samples on a single plate and can be used to quickly assess the presence or absence of specific compounds.

In the analysis of mycotoxins, a solvent extract of the fungal culture is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. sciencepublishinggroup.com The plate is then developed in a chamber containing a suitable mobile phase. The separation of compounds is based on their differential partitioning between the stationary and mobile phases. After development, the separated compounds are visualized, often under UV light, or by spraying with a specific chemical reagent that reacts to produce colored spots. nih.gov

TLC can be used as a qualitative or semi-quantitative tool. nih.gov While it may not offer the same level of precision and sensitivity as HPLC or LC-MS, its simplicity and low cost make it a valuable method for initial screening and for monitoring the progress of extraction and purification procedures. nih.gov

Immunoanalytical and Molecular Assays for Producer Identification and Quantification

Beyond chromatographic techniques, immunoanalytical and molecular assays offer alternative and complementary approaches for the detection of this compound and the identification of its producing organisms.

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Detection

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific immunochemical method that can be developed for the detection of mycotoxins. elisakits.co.uk The principle of ELISA is based on the highly specific binding between an antibody and its target antigen (in this case, this compound).

A competitive ELISA is the format most commonly used for mycotoxin analysis. In this setup, a known amount of enzyme-labeled mycotoxin competes with the mycotoxin in the sample for a limited number of binding sites on antibodies that are coated onto a microtiter plate. The amount of enzyme-labeled mycotoxin that binds to the antibody is inversely proportional to the concentration of the mycotoxin in the sample. The addition of a substrate that produces a colored product upon reaction with the enzyme allows for the colorimetric quantification of the mycotoxin.

Although a specific commercial ELISA kit for this compound is not widely documented, the technology is readily adaptable for this purpose, provided that specific antibodies against this compound can be produced. The development of such an assay would provide a rapid, high-throughput screening tool for the detection of this compound in a variety of samples. elisakits.co.uk

Polymerase Chain Reaction (PCR) for Genotypic Characterization of Producing Strains

Polymerase Chain Reaction (PCR) is a fundamental molecular biology technique utilized for the genotypic characterization of fungal strains, including those capable of producing this compound. This method allows for the rapid and accurate identification of fungal species and can help in differentiating mycotoxigenic strains from non-toxigenic ones.

One study highlighted the use of PCR to confirm the identity of Aspergillus niger isolated from wheat grains. Following the molecular identification, the fungal isolates were then tested for their capability to produce this compound, among other mycotoxins. This approach underscores the importance of accurate species identification as a primary step in mycotoxin risk assessment. asm.org

The genotypic characterization of Aspergillus species often involves the amplification of specific DNA regions that exhibit inter-species variability. The internal transcribed spacer (ITS) regions of the ribosomal DNA (rDNA) are commonly targeted for this purpose. These regions, including ITS1 and ITS2, are flanked by highly conserved ribosomal genes (18S, 5.8S, and 28S), making them ideal for designing universal primers for amplification, while the sequence of the ITS region itself provides species-specific information. d-nb.info

DNA Extraction: Fungal mycelium is harvested from a pure culture, and the genomic DNA is extracted using one of several available commercial kits or standard laboratory protocols.

PCR Amplification: The extracted DNA is subjected to PCR using universal fungal primers that target the ITS region.

Gel Electrophoresis: The amplified PCR products are visualized using gel electrophoresis to confirm the presence of a DNA fragment of the expected size.

DNA Sequencing and Analysis: The amplified ITS region is then sequenced, and the resulting sequence is compared against public databases like the National Center for Biotechnology Information (NCBI) GenBank for species identification.

This molecular identification is a crucial component of the genotypic characterization of this compound-producing strains, as it provides a reliable confirmation of the fungal species, which can then be correlated with its mycotoxigenic potential through chemical analysis.

Advanced Research Directions and Theoretical Frameworks

Structure-Activity Relationship Studies for Maltoryzine and Its Analogs

While direct, detailed structure-activity relationship (SAR) studies specifically focused on this compound were not extensively detailed in the provided search results, the broader field of mycotoxin research frequently employs SAR principles. Studies investigating the control of mycotoxin production, such as those on malformins, have explored their structure-activity relationships in contexts like fibrinolysis enhancement researchgate.net. This indicates a recognized approach within mycology to correlate structural modifications of fungal metabolites with changes in their biological effects. Such investigations are crucial for identifying key structural features responsible for a compound's activity, which can guide the design of analogs with potentially altered or improved properties. Future research could leverage these principles to systematically modify this compound's structure and evaluate the impact on its known toxicological or other biological activities.

Computational and Molecular Modeling Approaches in Mycotoxin Research

Computational and molecular modeling techniques are becoming indispensable tools in understanding mycotoxins, offering insights into molecular interactions and predicting biological activities.

In Silico Prediction of Molecular Interactions

Molecular docking studies have been employed to screen fungal metabolites, including this compound, for potential inhibitory activity against viral targets, notably the SARS-CoV-2 main protease (6LU7) researchgate.netresearchgate.netchemrxiv.orgijpbs.netchemrxiv.org. These studies aim to identify natural compounds that could serve as lead candidates for antiviral drug development. In one such study, this compound exhibited a docking energy of -5.4 Kcal/mol when interacting with the SARS-CoV-2 main protease researchgate.netresearchgate.netijpbs.net. The specific interaction residues identified for this compound within the protease's active site include Leu141, Ser144, Cys145, Met165, His164, His163, His172, Phe140, and Glu166 researchgate.net. These findings suggest that computational methods can predict the binding affinity and potential mechanisms of action of mycotoxins against specific biological targets, thereby guiding further experimental validation.

Table 1: Molecular Docking Scores of Fungal Metabolites Against SARS-CoV-2 Main Protease

| Metabolite | Docking Score (Kcal/mol) | Interaction Residues (this compound) | Source(s) |

| This compound | -5.4 | Leu141, Ser144, Cys145, Met165, His164, His163, His172, Phe140, Glu166 | researchgate.netresearchgate.netijpbs.net |

| Aspergillomarasmine A | -6.02 | N/A | researchgate.netresearchgate.netijpbs.net |

| Aspirochlorine | -5.3 / -7.18 | N/A | researchgate.netresearchgate.netchemrxiv.orgijpbs.net |

| Asperfuran | -5.5 / -5.4 | N/A | researchgate.netresearchgate.netijpbs.net |

| Kojic acid | -5.4 | N/A | researchgate.netresearchgate.netijpbs.net |

| Aflatoxin B1 | -5.0 | N/A | researchgate.netresearchgate.netijpbs.net |

| Sporogen | -5.4 | N/A | researchgate.netresearchgate.net |

| Aflatrem | N/A | N/A | researchgate.netijpbs.net |

| Ethyl 3-nitropropionic acid | -5.1 | N/A | researchgate.netresearchgate.netijpbs.net |

Note: "N/A" indicates that specific interaction residues were not detailed for that metabolite in the cited sources.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are recognized as valuable tools in mycotoxin research for predicting toxicity and biological activities based on chemical structure oecd.org. While specific QSAR models developed for this compound were not detailed in the provided literature snippets, the general application of QSAR in this field underscores its potential for predicting the activity of this compound and its analogs. Developing such models would require a dataset of this compound derivatives with known activities, allowing for the identification of structural descriptors that correlate with specific biological outcomes.

Integrated Genomic and Proteomic Analysis for Understanding this compound Biosynthesis

Understanding the biosynthesis of this compound involves exploring the genetic and protein machinery of producing fungi, primarily Aspergillus oryzae. A. oryzae possesses a substantial number of gene clusters dedicated to secondary metabolite production, estimated to be around 75, highlighting its broad metabolic potential nih.gov. While specific gene clusters directly responsible for this compound biosynthesis are not explicitly detailed in the provided texts, research into the regulation of secondary metabolite production in A. oryzae offers a framework. Global regulators like LaeA and VeA play significant roles in modulating the expression of these gene clusters, influencing the production of various secondary metabolites nih.govresearchgate.netmdpi.com. For instance, A. oryzae is known to produce cyclopiazonic acid, this compound, and 3-nitropropionic acid, indicating the presence of relevant biosynthetic pathways reviberoammicol.com. Genomic analyses have identified gene clusters for other mycotoxins in related Aspergillus species, such as gliotoxin (B1671588) and ergot alkaloids in A. fumigatus reviberoammicol.com. Future research could focus on identifying and characterizing the specific gene cluster and regulatory elements involved in this compound biosynthesis through integrated genomic and proteomic approaches.

Future Perspectives in this compound Academic Research and Unexplored Avenues

The ongoing research into this compound and related fungal metabolites points towards several promising future directions. The potential antiviral activity observed in silico for this compound against SARS-CoV-2 researchgate.netijpbs.net warrants further in vitro and in vivo investigation to validate these findings and explore therapeutic applications. Advances in functional genomics, transcriptomics, and integrative mining of genomic and metabolomic data are expected to shed more light on the biological functionalities of ancient domesticated fungi like A. oryzae and their metabolites researchgate.net. Furthermore, exploring the cytotoxic potential of this compound and its derivatives through virtual screening and experimental assays could uncover novel applications. The development of specific QSAR models for this compound could also accelerate the discovery of analogs with tailored properties. Ultimately, a comprehensive understanding of this compound's biosynthesis, metabolic regulation, and biological activities remains an active area for future academic exploration.

Compound List:

this compound

Cyclopiazonic acid

3-nitropropionic acid

Aspirochlorine

Aflatoxin B1

Sporogen

Asperfuran

Aspergillomarasmine A

Kojic acid

Aflatrem

Ethyl 3-nitropropionic acid

Malformin A

Malformin C

Pentahydroxy-anthraquinone

Verruculogen

Gliotoxin

Fumagillin

Fumigaclavine

Helvolic acid

Sphingofungins

Brevianamide F

Phthioic acid

Sterigmatocystin

Lovastatin

Penicillin

Fumitremorgin A

Asperorydine B

4-methyl-5,6-dihydro-2H-pyran-2-one

Speradine A

Asperorydine G

Asperorydine M

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.